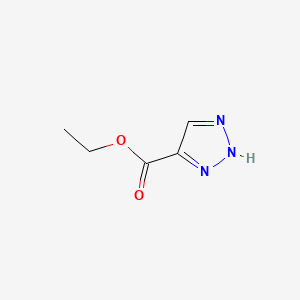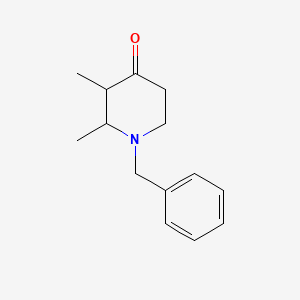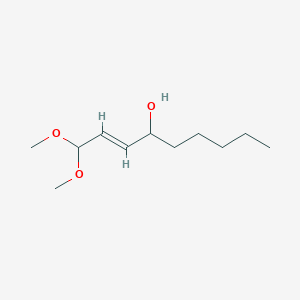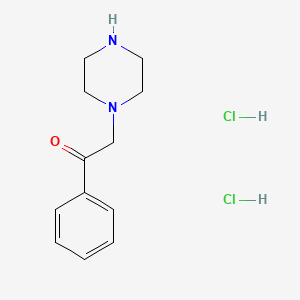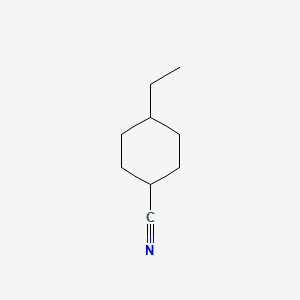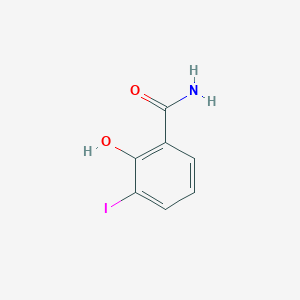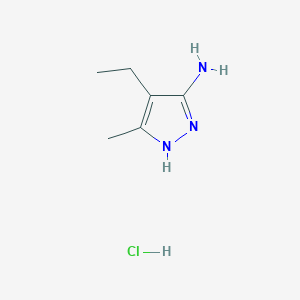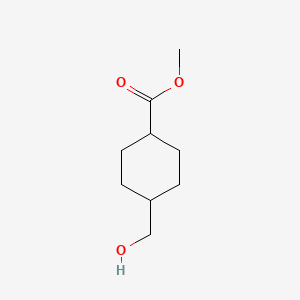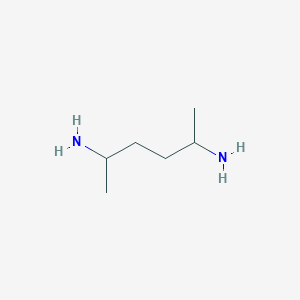
6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol
Overview
Description
“6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol” is a chemical compound with the CAS number 1105194-05-5 . It has a molecular weight of 255.32 and a molecular formula of C15H17N3O .
Molecular Structure Analysis
The molecular structure of “6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol” consists of a pyridazin-3-ol group attached to a piperidin-1-ylphenyl group . The exact structure can be found in the referenced databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol” include a molecular weight of 255.32 and a molecular formula of C15H17N3O . Other specific properties such as boiling point and storage conditions are not provided in the search results .Scientific Research Applications
Anti-Inflammatory and Analgesic Activity
Pyridazinone derivatives, including “6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol”, have been found to possess anti-inflammatory and analgesic activities . These compounds can be used to alleviate pain and reduce inflammation, making them potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
These compounds have also been reported to possess antimicrobial properties . This means they could be used in the development of new antibiotics, which are desperately needed due to the increasing prevalence of antibiotic-resistant bacteria .
Anticancer Activity
Some pyridazinone derivatives have shown anticancer activity . This suggests that “6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol” and similar compounds could potentially be used in the development of new cancer treatments .
Antidepressant and Anxiolytic Activity
Pyridazinone derivatives have been found to possess antidepressant and anxiolytic (anti-anxiety) activities . This suggests potential applications in the treatment of mental health disorders such as depression and anxiety .
Bronchodilatory Activity
Pyridazinone derivatives have been found to have bronchodilatory properties . This means they could potentially be used in the treatment of respiratory conditions such as asthma .
Antiplatelet Activity
Some pyridazinone derivatives have shown antiplatelet activity . This suggests that “6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol” and similar compounds could potentially be used to prevent blood clots .
Antidiabetic Activity
These compounds have also been found to have antidiabetic properties . This means they could potentially be used in the treatment of diabetes, a condition that affects millions of people worldwide .
properties
IUPAC Name |
3-(4-piperidin-1-ylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15-9-8-14(16-17-15)12-4-6-13(7-5-12)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLVWWSDCCXALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247588 | |
| Record name | 6-[4-(1-Piperidinyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol | |
CAS RN |
1105194-05-5 | |
| Record name | 6-[4-(1-Piperidinyl)phenyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(1-Piperidinyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



